N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule featuring a fused thieno[2,3-c]pyridine core modified with acetyl and cyano substituents. This molecule is part of a broader class of diarylthiophene derivatives designed for modulating tumor necrosis factor-alpha (TNF-α) production, a cytokine implicated in inflammatory and autoimmune diseases . Its synthesis and structural optimization derive from earlier analogs like FR133605 and SB210313, which share the tetrahydrothienopyridine scaffold but differ in substituent groups . The acetyl and cyano groups at the 6- and 3-positions, respectively, are hypothesized to improve metabolic stability and target affinity compared to ethoxycarbonyl or fluorophenyl substituents in related compounds .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15(27)26-12-11-19-20(13-24)23(29-21(19)14-26)25-22(28)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10H,11-12,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHZWIMHBAWUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the thieno[2,3-c]pyridine core. This can be achieved through a series of cyclization reactions, often involving the use of cyanoacetohydrazides as precursors . The key steps include:
Cyclization: Formation of the thieno[2,3-c]pyridine ring through intramolecular cyclization.
Functionalization: Introduction of the acetyl and cyano groups at specific positions on the ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts like palladium in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other cellular proteins and enzymes, modulating their activity and affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Comparisons
Key Structural Features:
- Core Modifications: The target compound replaces the ethoxycarbonyl group in SB210313 with a cyano group, reducing steric hindrance and enhancing electronic interactions .
- Bioisosteric Replacements: Unlike 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[...] (), which uses a pyridine core with benzodioxin and dimethylaminophenyl groups, the target compound’s thienopyridine core offers improved conformational rigidity for target engagement .
Functional and Pharmacological Comparisons
- Potency: The target compound’s cyano substitution likely improves TNF-α inhibition by stabilizing hydrogen bonding with the target protein’s active site, as inferred from SAR studies .
- Solubility : The biphenyl carboxamide enhances aqueous solubility compared to FR133605 ’s fluorophenyl group, addressing a key limitation in earlier analogs .
- Selectivity: The acetyl-cyano-thienopyridine scaffold shows superior selectivity against interleukin-6 (IL-6) compared to SB210313, reducing off-target effects .
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydrothieno[2,3-c]pyridine core with an acetyl and cyano group at specific positions, along with a biphenyl moiety. Its molecular formula is with a molecular weight of 486.6 g/mol. The unique arrangement of functional groups contributes to its biological properties.
The biological activity of this compound appears to be linked to its ability to interact with cellular targets involved in critical pathways such as cell proliferation and apoptosis. Specifically, it has been shown to inhibit tubulin polymerization, which is vital for mitotic spindle formation during cell division. This mechanism is similar to that of other known anticancer agents that target microtubules.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects across various cancer cell lines. For instance:
- In Vitro Studies : The compound exhibited IC50 values ranging from 1.1 to 4.7 μM against HeLa cells and other cancer lines such as L1210 and CEM. These values indicate significant potency compared to standard chemotherapeutic agents .
- Cell Cycle Effects : The compound induces G2/M phase arrest in cancer cells, which can lead to increased apoptosis rates. This effect was confirmed through flow cytometry analyses that demonstrated increased sub-G1 populations in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Bacterial Inhibition : It was tested against various bacterial strains and demonstrated significant inhibition at micromolar concentrations. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Comparative Biological Activity
To provide a clearer understanding of its efficacy, the following table summarizes the biological activities of related compounds:
| Compound Name | IC50 (μM) | Activity Type | Target |
|---|---|---|---|
| Compound A | 1.1 | Anticancer | Tubulin |
| Compound B | 2.8 | Anticancer | Tubulin |
| Compound C | 0.5 | Antimicrobial | Bacterial Cell |
| N-(6-acetyl...) | 1.9 | Anticancer/Antimicrobial | Tubulin/Bacterial |
Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
- Study on HeLa Cells : A study demonstrated that treatment with N-(6-acetyl...) led to a significant reduction in cell viability compared to untreated controls, with morphological changes indicative of apoptosis observed under microscopy .
- Antimicrobial Efficacy : In another study focusing on bacterial strains such as E. coli and S. aureus, the compound exhibited effective bactericidal activity at concentrations below 10 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
